2-Bromo-N-isopropylpyridin-4-amine
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Overview
Description
2-Bromo-N-isopropylpyridin-4-amine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-isopropylpyridin-4-amine typically involves the bromination of N-isopropylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-isopropylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form N-isopropylpyridin-4-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as alkylated or arylated pyridines.
Coupling: Biaryl compounds with various substituents on the aromatic rings.
Reduction: N-isopropylpyridin-4-amine.
Scientific Research Applications
2-Bromo-N-isopropylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with target molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-aminopyridine: Similar structure but lacks the isopropyl group.
4-Bromo-N-isopropylpyridin-2-amine: Isomer with the bromine atom at a different position.
2-Chloro-N-isopropylpyridin-4-amine: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-isopropylpyridin-4-amine is unique due to the presence of both the bromine atom and the isopropyl group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its utility in various synthetic and research applications.
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H,10,11) |
InChI Key |
BZJQKBZENHTEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1)Br |
Origin of Product |
United States |
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